REACTION_CXSMILES
|
[C:1]1([CH2:9]Cl)[CH:6]=[CH:5][C:4]([CH2:7]Cl)=[CH:3][CH:2]=1.[C:11]([O-:14])(=[O:13])[CH3:12].[K+]>C(O)(=O)C>[C:11]([O:14][CH2:9][C:1]1[CH:6]=[CH:5][C:4]([CH2:7][O:14][C:11](=[O:13])[CH3:12])=[CH:3][CH:2]=1)(=[O:13])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
438 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)CCl)CCl
|
Name
|
potassium acetate
|
Quantity
|
539 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted several times with hot benzene
|
Type
|
WASH
|
Details
|
the benzene extracts were washed with water until neutral
|
Type
|
DISTILLATION
|
Details
|
After distilling off the benzene
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallised from petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=CC=C(C=C1)COC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 g | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |